Ertapenem

概要

説明

エルタペネムは、カルバペネム系に属する広域スペクトルβ-ラクタム系抗生物質です。感受性菌による中等度から重度の感染症の治療に使用されます。エルタペネムは、グラム陽性菌およびグラム陰性菌の好気性菌と嫌気性菌の幅広い範囲に対して有効です。 商品名はインバンツで、静脈内または筋肉内注射で投与されます .

準備方法

合成経路および反応条件: エルタペネムは、モノ保護エルタペネム酸またはそのモノナトリウム塩の単離、続いて脱保護によるエルタペネムモノナトリウムの取得を含む多段階プロセスによって合成されます . このプロセスには、カラム精製と凍結乾燥技術の使用が含まれます . 別の方法は、エルタペネムモノナトリウム塩の結晶化を含み、その後、注射用の安定な剤形に変換されます .

工業生産方法: エルタペネムの工業生産には、大規模合成と安定化プロセスが含まれます。この化合物は、低結晶性固体形で調製され、吸湿性で室温では不安定です。 安定性を確保するために、バルク化合物は低温で保管され、使用前に安定な剤形に変換されます .

化学反応の分析

反応の種類: エルタペネムは、加水分解、酸化、二量化などのさまざまな化学反応を起こします。 固体と水溶液の両方で不安定であることが知られており、炭酸水素ナトリウムや水酸化ナトリウムなどの安定化剤の添加が必要です .

一般的な試薬と条件: エルタペネムの安定化には、凍結乾燥前に溶液のpHを7.5〜8.0の範囲に維持することが含まれます . この化合物は、高性能液体クロマトグラフィー(HPLC)にもかけられ、不純物や分解生成物を分離します .

生成される主要な生成物: エルタペネムの反応から生成される主な生成物には、二量体不純物と脱水二量体が含まれます。 これらの不純物は、質量分析法を使用して同定され、逆相HPLCを使用して分離されます .

科学研究の応用

エルタペネムは、化学、生物学、医学、産業などの分野で、幅広い科学研究の用途があります。 腹腔内感染症、市中肺炎、急性骨盤内感染症、皮膚および皮下組織感染症、複雑な尿路感染症など、さまざまな細菌感染症の治療に使用されます . エルタペネムは、家庭用静脈内療法や手術予防における潜在的な用途についても調査されています .

科学的研究の応用

Indications for Use

Ertapenem is indicated for the treatment of several specific infections, including:

- Complicated intra-abdominal infections : Effective against mixed infections involving both aerobic and anaerobic bacteria.

- Complicated skin and skin structure infections : Particularly beneficial for diabetic foot infections without osteomyelitis.

- Community-acquired pneumonia : Demonstrated efficacy comparable to other antibiotics like ceftriaxone.

- Complicated urinary tract infections : Including pyelonephritis, showing high microbiological cure rates.

- Acute pelvic infections : Such as postpartum endomyometritis and septic abortion.

- Surgical prophylaxis : Used to prevent infections following elective colorectal surgery.

This compound is administered via intravenous infusion or intramuscular injection, typically dosed at 1 gram once daily for adults and children over three months of age .

Efficacy in Clinical Studies

Numerous clinical studies have assessed the efficacy of this compound compared to other antibiotics. A notable study involving 1,167 patients with serious infections caused by Enterobacteriaceae found that this compound had comparable clinical cure rates to piperacillin-tazobactam and ceftriaxone across various infection types:

| Infection Type | This compound Cure Rate | Comparator Cure Rate |

|---|---|---|

| Complicated intra-abdominal | 85.1% | 79.9% (piperacillin/tazobactam) |

| Complicated urinary tract | 90.5% | 92% (ceftriaxone) |

| Community-acquired pneumonia | 95% | 88.9% (ceftriaxone) |

These findings underscore the drug's effectiveness in treating serious bacterial infections .

Case Studies

Several case studies highlight the successful application of this compound in challenging clinical scenarios:

-

Prolonged Use in Diabetic Foot Ulcers :

A documented case involved a diabetic patient treated with this compound for over four months for severe foot ulcer infections. After initial treatments failed, this compound led to significant improvement and complete resolution of the infection after 137 days of therapy . -

This compound Resistance Mechanisms :

Research has also focused on understanding resistance mechanisms against this compound, particularly in strains of Klebsiella pneumoniae. Studies identified various beta-lactamase production mechanisms contributing to resistance, emphasizing the need for ongoing surveillance and tailored antibiotic strategies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, such as:

- High plasma protein binding : Approximately 85%, which may influence its distribution and efficacy.

- Long half-life : Allows for once-daily dosing, enhancing patient compliance.

However, caution is advised in patients with renal impairment due to potential central nervous system toxicity observed in some cases .

作用機序

エルタペネムは、細菌の細胞壁合成を阻害することで効果を発揮します。 細菌のペニシリン結合タンパク質(PBP)に結合し、阻害します。PBPは、細菌の細胞壁におけるペプチドグリカン合成の最後のトランスペプチダーゼ段階に不可欠です . この阻害は細胞壁の生合成を阻害し、細菌細胞の死につながります。 エルタペネムは、大腸菌のPBP 2および3に対して強い親和性を持っています .

類似の化合物との比較

エルタペネムは、イミペネム、メロペネム、ドリペネム、パニペネム-ベタミプロン、ビアペネムなど、カルバペネム系抗生物質のクラスに属しています . イミペネムとメロペネムと比較して、エルタペネムは、緑膿菌やアシネトバクター属に対して活性が限定されています . そのため、エルタペネムは、院内感染よりも市中感染の治療に適しています . さらに、エルタペネムは半減期が長く、1日1回の投与が可能です .

結論

エルタペネムは、さまざまな細菌感染症に対して幅広い活性を有する、汎用性の高い強力な抗生物質です。安定性や作用機序などの独自の特性により、中等度から重度の感染症の治療において貴重なツールとなっています。

類似化合物との比較

Ertapenem is part of the carbapenem class of antibiotics, which also includes imipenem, meropenem, doripenem, panipenem-betamipron, and biapenem . Compared to imipenem and meropenem, this compound has limited activity against Pseudomonas aeruginosa and Acinetobacter species . This makes this compound more suitable for treating community-acquired infections rather than nosocomial infections . Additionally, this compound has a longer half-life, allowing for once-daily dosing .

Conclusion

This compound is a versatile and potent antibiotic with a broad spectrum of activity against various bacterial infections Its unique properties, including its stability and mechanism of action, make it a valuable tool in the treatment of moderate to severe infections

特性

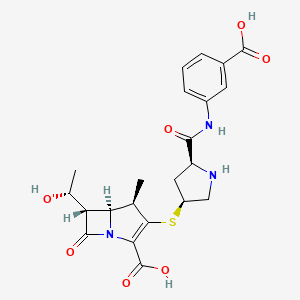

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZNIMUFDBIJCM-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165456 | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.86e-01 g/L | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin., Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3., Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

153832-46-3, 153773-82-1 | |

| Record name | Ertapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertapenem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-234 | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ertapenem?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inhibiting penicillin-binding proteins (PBPs). [] Its resistance to beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), enhances its efficacy. []

Q2: Does this compound exhibit time-dependent or concentration-dependent killing?

A2: this compound, similar to other beta-lactams, demonstrates time-dependent killing. []

Q3: What is the molecular formula and weight of this compound?

A3: This information is not explicitly stated in the provided research papers. Additional resources would be needed to provide the molecular formula and weight of this compound.

Q4: Is there information on the material compatibility and stability of this compound in non-biological contexts within the provided research?

A4: The provided research focuses primarily on the clinical applications and biological interactions of this compound. Information about its material compatibility and stability in non-biological contexts is not included.

Q5: Does this compound have catalytic properties described in these papers, and are there non-biological applications discussed?

A5: this compound's primary mechanism of action revolves around inhibiting bacterial enzymes rather than acting as a catalyst itself. The provided research does not discuss any non-biological catalytic applications of this compound.

Q6: Has computational chemistry been used to study this compound?

A6: While the provided articles primarily focus on clinical and in vitro studies of this compound, they do not delve into computational chemistry approaches used to study the drug.

Q7: How stable is this compound in solution?

A7: this compound is less stable in solution compared to its solid state. []

Q8: How does hypoalbuminemia affect this compound pharmacokinetics in critically ill patients?

A8: Hypoalbuminemia in critically ill patients leads to enhanced volume of distribution (Vz) and total clearance (CLTOT) of this compound. This results in lower maximum concentration (Cmax) and area under the curve (AUC0-∞) values compared to healthy individuals. []

Q9: What is the impact of creatinine clearance on this compound pharmacokinetics?

A9: Creatinine clearance is a significant covariate influencing the between-subject variability of this compound pharmacokinetics. []

Q10: Does this compound penetrate the peritoneal cavity in patients undergoing CAPD?

A10: Yes, this compound demonstrates good penetration into the peritoneal cavity in patients on continuous ambulatory peritoneal dialysis (CAPD). [] The mean (± SD) AUCPeritoneal/AUCSerum ratio was found to be 1.039 (0.861). []

Q11: Is this compound effective against penicillin-resistant Streptococcus pneumoniae?

A11: Yes, this compound exhibits bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible Streptococcus pneumoniae. []

Q12: What are the common mechanisms of resistance to this compound in Klebsiella pneumoniae?

A13: Resistance mechanisms in Klebsiella pneumoniae often involve a combination of ESBL production and the loss of outer membrane porin OMPK36. [, ]

Q13: Does this compound use promote cross-resistance to antipseudomonal carbapenems in Pseudomonas aeruginosa?

A14: A multicenter study found no association between this compound use and changes in Pseudomonas aeruginosa susceptibility to antipseudomonal carbapenems over nine years, suggesting that this compound use does not promote cross-resistance. []

Q14: What is the prevalence of this compound resistance among ESBL-producing Klebsiella pneumoniae?

A15: A multicenter Israeli study reported an this compound nonsusceptibility rate of 2.3% among ESBL-producing Klebsiella pneumoniae isolates. []

Q15: Can this compound cause neurotoxicity?

A16: Yes, neurotoxicity, including seizures, delirium, and visual hallucinations, has been reported as a rare but potential side effect of this compound. [, ]

Q16: Are there drug delivery systems being investigated for this compound?

A17: While the provided research focuses primarily on intravenous administration of this compound, one study explored the use of a biodegradable polymeric tissue scaffold loaded with this compound for the treatment of osteomyelitis. [] This scaffold demonstrated promising antimicrobial efficacy and drug release kinetics compared to antibiotic-impregnated bone cement. []

Q17: Is there information on these specific aspects in the provided research?

A17: The research articles do not cover these specific aspects related to this compound.

Q18: Are there cost-effective alternatives to this compound?

A19: Yes, several studies highlight that cheaper generic alternatives, such as piperacillin/tazobactam and amoxicillin/clavulanic acid, can be used instead of this compound in many clinical scenarios without compromising efficacy. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。